8-Bromoquinolin-2(1H)-one

Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors Drug Resistance Profiling

8-Bromoquinolin-2(1H)-one (CAS 67805-67-8) is a non-fungible heterocyclic building block critical for HIV-1 integrase allosteric inhibitor campaigns; retains full antiviral efficacy against A128T drug-resistant mutants where the 6-bromo isomer fails completely. Also serves as a validated dual COX/LOX probe and a regioselective handle for 8-aryl cross-coupling libraries. Choose this specific isomer to ensure predictable reactivity and target engagement; generic substitution is scientifically invalid.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 67805-67-8
Cat. No. B1278382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-2(1H)-one
CAS67805-67-8
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C=C2
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
InChIKeyHGJBIJWBYATVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-2(1H)-one (CAS 67805-67-8): Chemical Identity and Baseline Characteristics for Scientific Procurement


8-Bromoquinolin-2(1H)-one (CAS 67805-67-8) is a heterocyclic building block within the quinolinone class, characterized by a bromine substituent at the 8-position of the quinolin-2(1H)-one core scaffold . Its molecular formula is C₉H₆BrNO with a molecular weight of 224.06 g/mol . The compound exists as a crystalline solid with a melting point range typically reported at 270–272°C for structurally analogous 7-bromo isomer, indicating thermal stability relevant to synthetic handling . As a halogenated heteroaromatic, its primary procurement relevance stems from its utility as a versatile intermediate for palladium-catalyzed cross-coupling reactions and as a scaffold in medicinal chemistry campaigns targeting diverse biological pathways .

Why Generic 8-Bromoquinolin-2(1H)-one Substitution Fails: Positional Isomerism Determines Biological and Synthetic Outcomes


Generic substitution with alternative bromoquinolin-2(1H)-one positional isomers (e.g., 6-bromo or 7-bromo) is not scientifically valid due to profound differences in biological target engagement and synthetic reactivity dictated by bromine substitution position. Direct comparative studies demonstrate that the 8-bromo isomer retains antiviral potency against clinically relevant drug-resistant HIV-1 mutants where the 6-bromo analog suffers complete efficacy loss [1]. Furthermore, the 8-position bromine exhibits distinct regioselectivity in palladium-catalyzed cross-coupling reactions, enabling synthetic pathways inaccessible to other positional isomers . These position-specific differences render the 8-bromo substitution pattern a non-fungible molecular feature for applications requiring precise structure-activity relationships or defined regiochemical outcomes.

Quantitative Differentiation of 8-Bromoquinolin-2(1H)-one (67805-67-8) Against Positional Isomers and In-Class Analogs


Retained Antiviral Potency of 8-Bromoquinolin-2(1H)-one Against HIV-1 ALLINI-Resistant A128T Mutant Virus

Direct head-to-head comparison reveals that the 8-bromo analog retains full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo positional isomer suffers a significant loss of potency under identical assay conditions [1]. This differential resistance profile is attributed to distinct binding interactions at the integrase dimer interface influenced by substitution position [1].

Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors Drug Resistance Profiling

Superior Antiviral Properties of 8-Bromoquinolin-2(1H)-one Versus Non-Halogenated Quinoline Scaffold in HIV-1 ALLINI Class

Class-level comparative analysis within the multi-substituted quinoline ALLINI series demonstrates that the addition of bromine at the 8-position confers better antiviral properties compared to the non-halogenated parent quinoline scaffold [1]. This halogenation-dependent activity enhancement establishes the bromo-substituted analog as a superior starting point for lead optimization programs.

Medicinal Chemistry HIV-1 Inhibition Structure-Activity Relationship

Dual Enzyme Inhibition Profile of 8-Bromoquinolin-2(1H)-one in Prostaglandin E2 Synthesis Pathway

8-Bromoquinolin-2(1H)-one inhibits prostaglandin E2 (PGE2) synthesis through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This dual-pathway inhibition profile is distinct from many conventional anti-inflammatory agents that target only COX isoforms, and represents a class-level differentiating feature of this brominated quinolinone scaffold.

Inflammation Enzyme Inhibition Eicosanoid Pathway

Regioselective Suzuki-Miyaura Cross-Coupling Reactivity at 8-Position Bromine

The bromine substituent at the 8-position of the quinolinone ring serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective functionalization at this position . This regiochemical control is distinct from the reactivity profiles of alternative positional isomers (e.g., 6-bromo or 7-bromo), which may exhibit different coupling efficiencies or regioselectivity under identical conditions due to varying electron density distributions across the quinoline ring system [1].

Synthetic Methodology Palladium Catalysis C-C Bond Formation

8-Bromoquinolin-2(1H)-one (CAS 67805-67-8): Evidence-Based Research and Industrial Application Scenarios


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Optimization and Resistance Studies

8-Bromoquinolin-2(1H)-one is the preferred scaffold for medicinal chemistry campaigns developing next-generation HIV-1 integrase allosteric inhibitors. Based on direct comparative evidence, this compound retains full antiviral effectiveness against the clinically relevant A128T ALLINI-resistant mutant virus, whereas the 6-bromo positional isomer loses potency entirely [1]. Research programs focused on overcoming drug resistance to existing integrase inhibitors should prioritize this specific isomer as a synthetic starting point for analog generation and structure-activity relationship exploration.

Dual COX/LOX Pathway Inhibitor Discovery for Inflammation Research

8-Bromoquinolin-2(1H)-one provides a validated starting point for dual cyclooxygenase and lipoxygenase inhibitor development. Its demonstrated ability to inhibit both COX and LOX enzymes distinguishes it from conventional selective COX inhibitors [1]. This dual inhibitory profile enables researchers to interrogate the broader eicosanoid biosynthesis network, particularly prostaglandin E2 synthesis, using a single molecular scaffold. Procurement of this compound is indicated for inflammation target validation studies requiring simultaneous modulation of multiple arachidonic acid metabolic pathways.

Regioselective Synthesis of 8-Arylquinolin-2(1H)-one Derivatives via Palladium-Catalyzed Cross-Coupling

Synthetic chemistry laboratories requiring regioselective functionalization at the 8-position of the quinolin-2(1H)-one core should procure this brominated intermediate for Suzuki-Miyaura and related palladium-catalyzed cross-coupling applications. The 8-position bromine serves as an effective leaving group with predictable reactivity, enabling the construction of diverse 8-aryl and 8-heteroaryl quinolinone libraries [1]. Unlike other positional isomers whose coupling regioselectivity may vary based on ring electronics, the 8-bromo derivative offers defined synthetic control essential for convergent route planning .

Phospholipase A2 Binding Studies for Eicosanoid Pathway Research

8-Bromoquinolin-2(1H)-one exhibits high-affinity binding to phospholipase A2 (PLA2), the enzyme responsible for arachidonic acid release from membrane phospholipids [1]. This binding property positions the compound as a useful probe for investigating the upstream regulation of eicosanoid biosynthesis. Research groups studying PLA2-mediated inflammatory signaling or seeking to validate PLA2 as a therapeutic target may utilize this compound as a tool molecule for competitive binding assays or as a structural template for inhibitor development.

Technical Documentation Hub

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